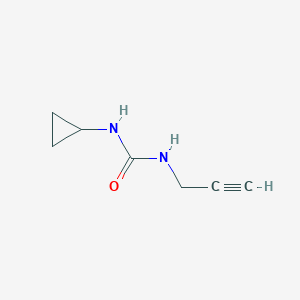

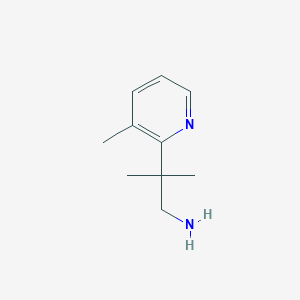

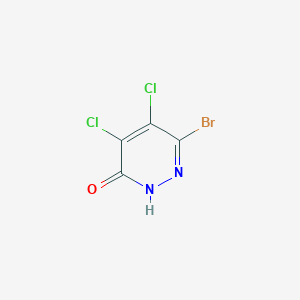

![molecular formula C14H23NO4 B1373232 3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 1330750-04-3](/img/structure/B1373232.png)

3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

カタログ番号 B1373232

CAS番号:

1330750-04-3

分子量: 269.34 g/mol

InChIキー: ALRKXPGWOXKXHL-VQXHTEKXSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of azabicycloheptane, which is a type of organic compound known as a bicyclic compound . Bicyclic compounds are organic compounds that contain two fused rings. The “azabicyclo” part of the name indicates that one of the atoms in the ring system is a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through ring closure of corresponding bis-electrophiles at bis-nucleophiles . Another approach could involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .科学的研究の応用

Synthesis and Molecular Structure

- The compound has been synthesized as a chiral cyclic amino acid ester from related compounds, characterized by 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. These methods provided detailed insights into its molecular structure, including its bicyclo[2.2.2]octane structure composed of lactone and piperidine groups (Moriguchi et al., 2014).

Synthetic Routes and Chemical Transformations

- Efficient, scalable routes have been developed for synthesizing enantiomerically pure variants of the compound. These methods involve multiple chemical transformations, enabling the production of kilogram amounts of the compound (Maton et al., 2010).

- Innovative synthetic approaches have been used to create derivatives of this compound, including the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate and its conversion into triazoles, demonstrating its versatility as a scaffold for preparing substituted piperidines (Harmsen et al., 2011).

Application in Peptidomimetics and Glycosidase Inhibitors

- The compound has been utilized in chirospecific syntheses of conformationally constrained amino acids for generating peptidomimetics, serving as conformational probes. This process includes a thiolactam sulfide contraction and transannular alkylation sequence, starting from L-glutamic acid (Campbell & Rapoport, 1996).

- Enantiomerically pure alcohols derived from the compound have been used to create diamines, evaluated as glycosidase inhibitors and seen as nonpeptide molecular scaffolds for designing peptide analogues (Moreno‐Vargas et al., 2003).

特性

IUPAC Name |

2-O-tert-butyl 3-O-ethyl (3S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9?,10?,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRKXPGWOXKXHL-ILDUYXDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCC(C2)N1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C2CCC(C2)N1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

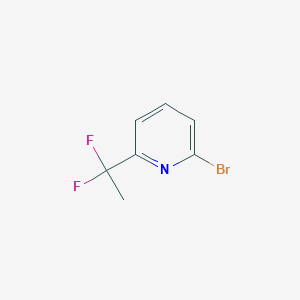

2-Bromo-6-(1,1-difluoroethyl)pyridine

1211535-69-1

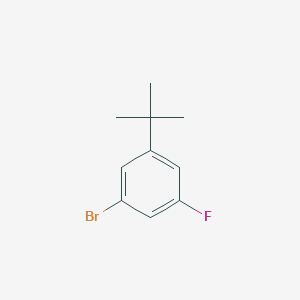

1-Bromo-3-(tert-butyl)-5-fluorobenzene

1123172-38-2

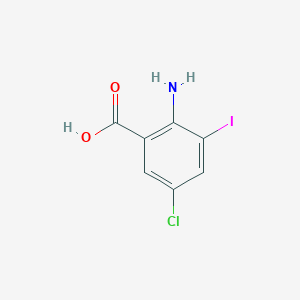

2-Amino-5-chloro-3-iodobenzoic acid

64724-23-8

2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine

1232432-91-5

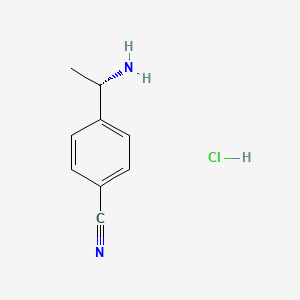

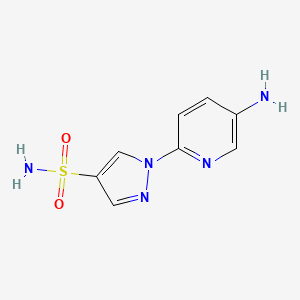

![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)

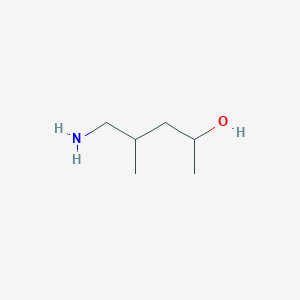

![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1373170.png)